

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Risevistinel

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Compound of Interest

Compound Name: *Risevistinel*

Cat. No.: *B12376379*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Risevistinel is an investigational therapeutic agent being developed for the acute treatment of Major Depressive Disorder (MDD).[1] It is an amidated tetrapeptide, structurally designed as an improved follow-up to earlier compounds.[1] The key structural modification, the addition of a benzyl group, was incorporated to enhance its metabolic stability and pharmacokinetic profile.[1]

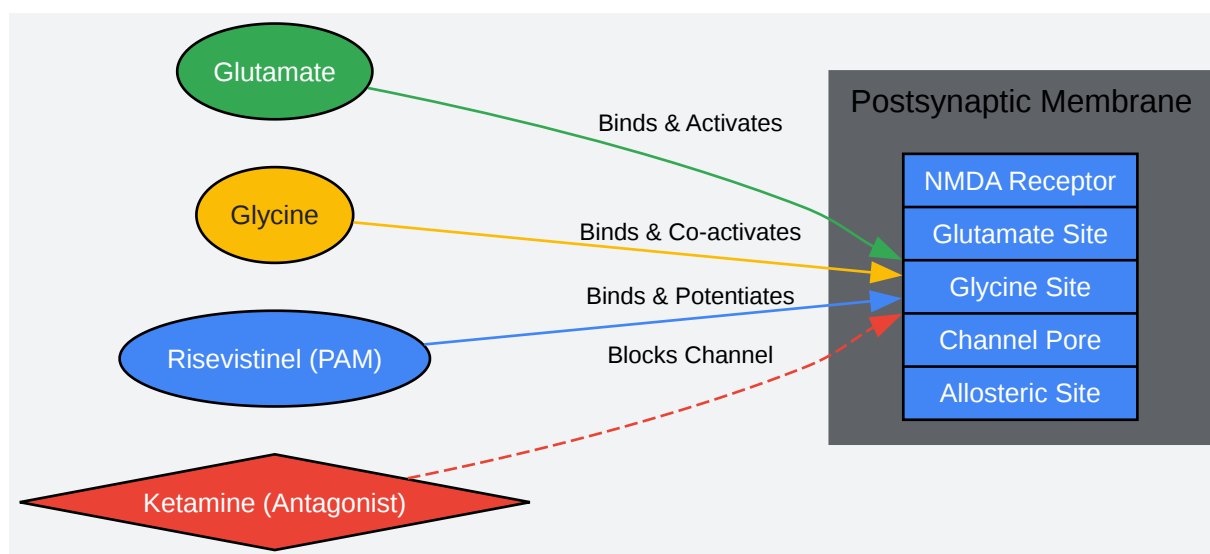
Risevistinel represents a novel class of neuroplastogens that modulate the N-methyl-D-aspartate receptor (NMDAR) to produce rapid and potent antidepressant effects.[1][2] A significant differentiator from other NMDAR-targeting agents, such as ketamine, is its favorable safety profile; **Risevistinel** is well-tolerated and does not produce the psychotomimetic or dissociative side effects commonly associated with NMDAR antagonists.

Pharmacodynamics

The pharmacodynamic profile of **Risevistinel** is characterized by its unique interaction with the NMDA receptor and the subsequent activation of downstream signaling pathways that promote neuroplasticity.

Mechanism of Action

Risevistinel functions as a positive allosteric modulator (PAM) of the NMDA receptor. Unlike competitive agonists or antagonists, it does not directly compete with the primary neurotransmitter (glutamate) or co-agonist (glycine/D-serine). Instead, it binds to a novel, allosteric site on the receptor complex. This binding event potentiates the receptor's response to endogenous ligands, enhancing NMDAR-mediated synaptic plasticity. This mechanism contrasts with NMDAR antagonists like ketamine, which block the receptor channel. In vitro studies have demonstrated that **Risevistinel** is approximately 1000-fold more potent than its predecessor compound, rapastinel.



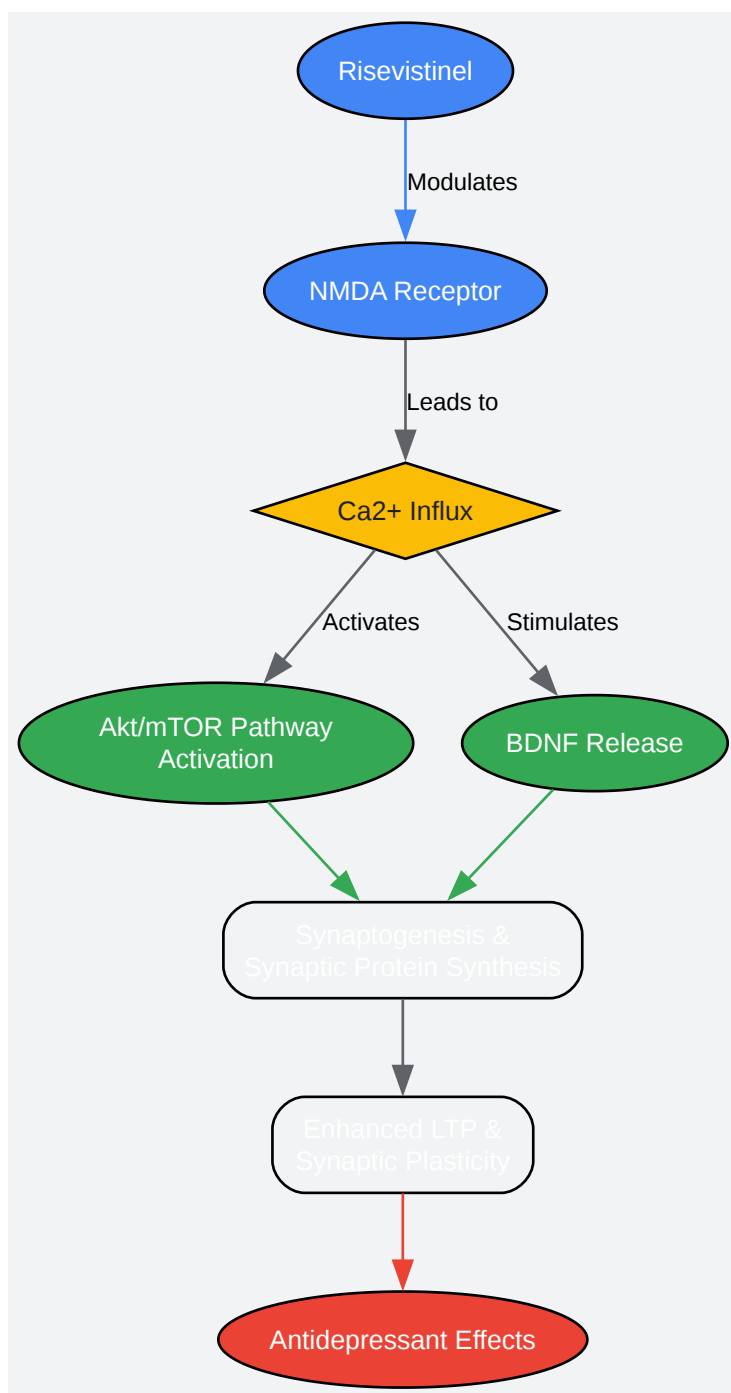
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Caption: Mechanism of **Risevistinel** at the NMDA Receptor.

Downstream Signaling and Neuroplasticity

The positive modulation of the NMDA receptor by **Risevistinel** initiates a cascade of intracellular events convergent with other rapid-acting antidepressants. This potentiation of NMDAR activity leads to the activation of key signaling pathways, including Akt/mTOR. Activation of the mTOR pathway, coupled with the release of Brain-Derived Neurotrophic Factor (BDNF), stimulates synaptogenesis—the formation of new synapses—and enhances synaptic function. This is evidenced by an increase in the density of dendritic spines and an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.

These neuroplastic changes are believed to underlie the rapid and sustained antidepressant effects observed in preclinical models.



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Caption: Risevistinel's Downstream Signaling Pathway.

Clinical and Preclinical Pharmacodynamic Data

Preclinical studies in rodent models of depression have consistently shown that **Risevistinel** produces rapid and sustained antidepressant-like effects. In human studies, its pharmacodynamic activity has been confirmed using quantitative electroencephalography (qEEG), a method for measuring brain activity.

Parameter	Observation	Study Type	Reference
In Vitro Potency	~1000-fold greater than rapastinel	In Vitro Assay	
Antidepressant Effect (Preclinical)	Rapid and sustained effects in Forced Swim Test (FST) and Chronic Social Deficit models	Rodent Models	
qEEG Biomarker	Dose-dependent increase in markers of NMDA receptor target activation	Phase 1, Healthy Volunteers	
Clinical Efficacy	Single 10mg IV dose showed rapid, statistically significant antidepressant effects at 24 hours	Phase 2a, MDD Patients	
Safety Profile	Well-tolerated, no ketamine-like psychotomimetic or dissociative effects	Phase 1 & 2a Clinical Trials	

Pharmacokinetics

The pharmacokinetic profile of **Risevistinel** has been evaluated in both preclinical and clinical settings, primarily focusing on its intravenous administration.

Absorption, Distribution, Metabolism, and Excretion

Risevistinel is administered via intravenous injection for acute treatment, ensuring 100% bioavailability. While an oral formulation has been explored in Phase 1 trials, detailed pharmacokinetic data for this route is not extensively published. The structural modifications in **Risevistinel** were specifically designed to enhance metabolic stability compared to earlier-generation peptide modulators.

Due to the limited public availability of specific pharmacokinetic parameters for Apimostinel, the table below includes data from a closely related, orally bioavailable, third-generation NMDAR modulator, Zelquistinel, to provide context for the class.

Parameter	Value (for Zelquistinel)	Route	Study Population	Reference
Tmax (Time to Peak Plasma Conc.)	~30 minutes	Oral	Humans	
T _{1/2} (Elimination Half-life)	1.2 - 2.06 hours	Oral	Humans	
Bioavailability	~100%	Oral	Humans	

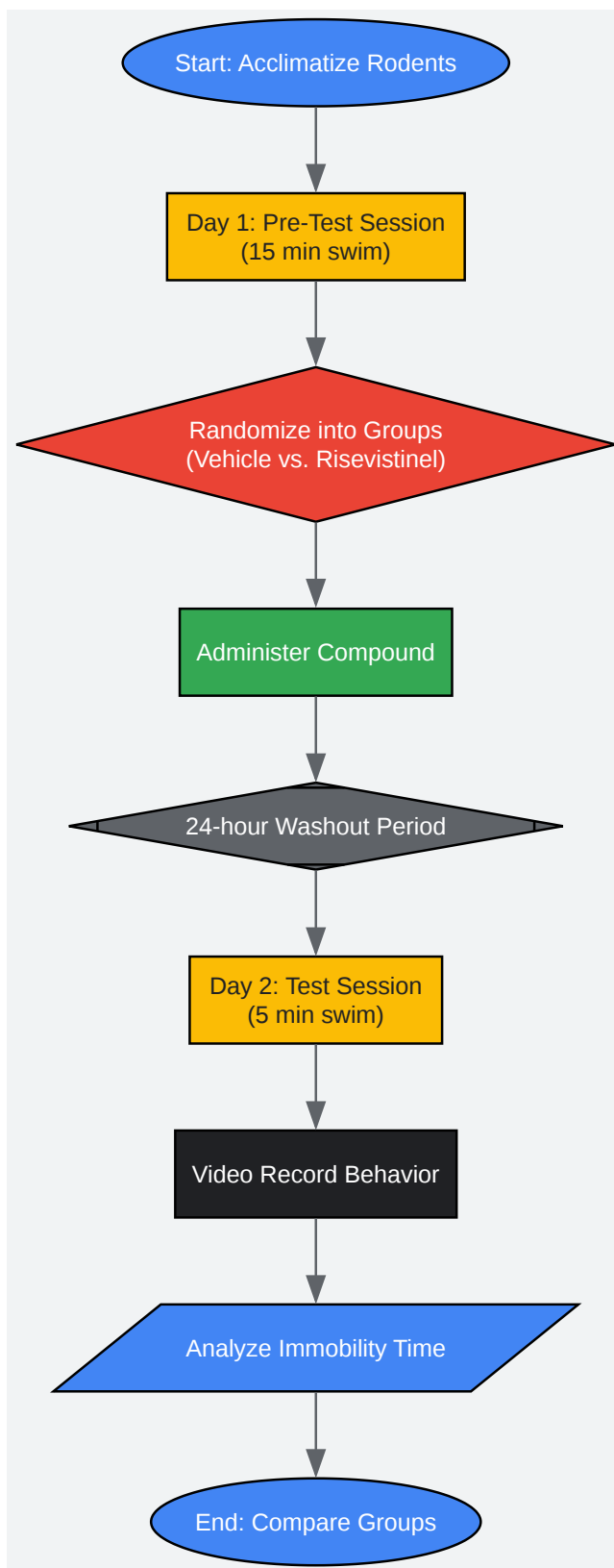
Key Experimental Protocols

Protocol: Rodent Forced Swim Test (FST)

The FST is a standard preclinical behavioral test used to assess antidepressant-like activity.

- 1. Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- 2. Apparatus: A transparent glass cylinder (e.g., 40 cm tall x 20 cm diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or escaping.
- 3. Procedure:

- Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair (immobility) for the subsequent test.
- Drug Administration: Following the pre-test, animals are randomized into vehicle and **Risevistinel** treatment groups. The compound is administered at various doses (e.g., 0.1–100 µg/kg) via the desired route (e.g., intraperitoneal or oral).
- Test Session (Day 2): 24 hours after drug administration, animals are placed back into the cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.
- 4. Data Analysis: The primary endpoint is the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time in the **Risevistinel** group compared to the vehicle group is interpreted as an antidepressant-like effect.



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Caption: Experimental Workflow for the Forced Swim Test.

Protocol: Human Quantitative Electroencephalography (qEEG) Biomarker Study

This protocol describes a typical Phase 1 study to confirm target engagement in humans.

- 1. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.
- 2. Subjects: A cohort of healthy adult volunteers (e.g., n=40). Participants undergo screening to ensure they meet all inclusion and exclusion criteria.
- 3. Dosing Cohorts: Participants are enrolled in sequential dose cohorts. For example:
 - Cohort 1: **Risevistinel** 1 mg IV
 - Cohort 2: **Risevistinel** 5 mg IV
 - Cohort 3: **Risevistinel** 10 mg IV
 - Each cohort also includes a placebo group. A single high-dose cohort (e.g., 25 mg) may also be included.
- 4. Procedure:
 - Baseline EEG: A baseline EEG is recorded for each participant prior to dosing.
 - Dosing: Participants receive single or multiple intravenous infusions of **Risevistinel** or placebo.
 - Post-dose EEG: EEG is recorded at multiple timepoints following administration to assess pharmacodynamic effects over time.
- 5. Data Analysis: The primary analysis involves comparing changes in qEEG biomarkers of NMDA receptor activation from baseline between the **Risevistinel** and placebo groups. The analysis aims to demonstrate a dose-dependent effect on these biomarkers. Safety and tolerability are monitored throughout the study.

Conclusion

Risevistinel (based on Apimostinel) is a promising investigational antidepressant characterized by its novel mechanism as a positive allosteric modulator of the NMDA receptor. Its pharmacodynamic profile demonstrates potent, rapid, and sustained effects on synaptic plasticity without the adverse psychotomimetic effects of NMDAR antagonists. Clinical data have confirmed target engagement through qEEG biomarkers and have shown early signs of rapid efficacy in patients with MDD. The favorable pharmacokinetic and safety profile positions **Risevistinel** as a significant candidate in the development of next-generation therapies for mood disorders.

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References

- 1. Apimostinel - Wikipedia [en.wikipedia.org]
- 2. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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